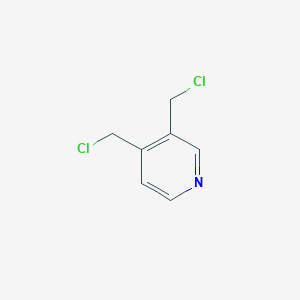

3,4-Bis(chloromethyl)pyridine

描述

Contextualization within Pyridine (B92270) Chemistry and Halogenated Heterocycles

Pyridine and its derivatives are cornerstones of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. mdpi.com The introduction of halogen atoms or halogenated side chains onto the pyridine ring creates a class of compounds known as halogenated heterocycles. These compounds are of particular importance because the halogen substituents significantly modify the electronic properties and reactivity of the parent molecule.

In the case of 3,4-Bis(chloromethyl)pyridine, the chlorine atoms are not directly attached to the aromatic ring but are part of the benzylic-like chloromethyl groups. This configuration renders the chlorine atoms highly susceptible to displacement through nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring further activates these side chains, enhancing their reactivity compared to analogous non-aromatic or non-heterocyclic chloroalkanes. This heightened reactivity is a defining characteristic of many halogenated heterocycles used as intermediates in organic synthesis.

Strategic Significance as a Versatile Reactive Intermediate

The strategic importance of this compound lies in its function as a bifunctional electrophile. The two chloromethyl groups serve as reactive handles that can readily engage with a wide variety of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This dual reactivity allows the pyridine core to be "linked" to two other molecular fragments, making it an ideal precursor for building larger, more complex molecules.

This versatility allows chemists to use this compound to synthesize macrocycles, chelating ligands for coordination chemistry, and intricate scaffolds for drug discovery. chemimpex.comsigmaaldrich.com The spatial arrangement of the two reactive groups at the 3 and 4 positions dictates the geometry of the resulting products, enabling the targeted synthesis of molecules with specific three-dimensional shapes. The compound is often supplied as a hydrochloride salt to improve its stability for storage and handling. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol nih.gov |

| CAS Number | 38070-81-4 chemdad.com |

| CAS Number (HCl Salt) | 27221-52-9 sigmaaldrich.com |

| Appearance | White to Yellow Solid sigmaaldrich.com |

Note: Data is compiled from various chemical suppliers and databases. Physical properties like melting and boiling points are not consistently reported.

Overview of Key Academic Research Directions and Challenges

The unique reactivity of this compound defines its primary applications in research and the challenges associated with its use.

Key Academic Research Directions:

Synthesis of Novel Ligands: The ability to introduce two coordinating groups by reacting the chloromethyl moieties makes this compound a valuable precursor for creating bidentate ligands. mdpi.com These ligands can chelate to metal ions, forming stable complexes used in catalysis, biomimetic chemistry, and materials science. semanticscholar.org

Pharmaceutical and Agrochemical Scaffolds: Pyridine-based structures are prevalent in medicinal and agricultural chemistry. chemimpex.comrjpbcs.com this compound serves as a key building block for synthesizing novel molecular scaffolds that can be screened for biological activity. Isomers of this compound are critical intermediates in the production of pharmaceuticals, such as proton pump inhibitors, highlighting the potential of this structural motif in drug development. rjpbcs.comscispace.com

Materials Science: Related bis(chloromethyl)pyridines are used as cross-linking agents in polymer chemistry or as precursors for functional materials like chemosensors. chemimpex.comsigmaaldrich.com The bifunctional nature of this compound allows for its incorporation into polymer chains to modify their thermal and mechanical properties.

Challenges in Research and Application:

Control of Reactivity: A significant challenge is managing the high reactivity of the two chloromethyl groups. Achieving selective mono-substitution, where only one of the two groups reacts, can be difficult and often results in a mixture of products.

Synthesis and Scale-Up: The synthesis of bis(chloromethyl)pyridines can involve hazardous reagents like thionyl chloride and may present safety and environmental concerns, particularly during large-scale production. researchgate.net Developing safer, more efficient, and environmentally benign synthetic routes is an ongoing area of research. researchgate.net

Stability and Handling: As a highly reactive compound, this compound can be unstable. While its hydrochloride salt form offers improved stability, careful handling and storage are required to prevent degradation. sigmaaldrich.com

Structure

3D Structure

属性

CAS 编号 |

38070-81-4 |

|---|---|

分子式 |

C7H7Cl2N |

分子量 |

176.04 g/mol |

IUPAC 名称 |

3,4-bis(chloromethyl)pyridine |

InChI |

InChI=1S/C7H7Cl2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 |

InChI 键 |

HKXIQVHSQFKAQN-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1CCl)CCl |

规范 SMILES |

C1=CN=CC(=C1CCl)CCl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3,4 Bis Chloromethyl Pyridine

Historical Development of Synthetic Approaches to Chloromethylated Pyridines

The journey to synthesize chloromethylated pyridines has seen significant evolution. Early methods for introducing a chloromethyl group onto an aromatic ring, known as chloromethylation, often involved the use of formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride in what is known as the Blanc chloromethylation. damascusuniversity.edu.sy However, these reactions are often performed with caution due to the formation of the highly carcinogenic by-product bis(chloromethyl) ether. damascusuniversity.edu.sy

Historically, the synthesis of chloromethylpyridines has also been achieved through the chlorination of picolines (methylpyridines), but these approaches were often plagued by issues of low yields and the formation of multiple byproducts. The direct amination of pyridine (B92270), a reaction known as the Chichibabin reaction, was an early method for functionalizing the pyridine ring, though not for chloromethylation directly. damascusuniversity.edu.sy

A significant advancement came with the development of methods starting from more functionalized pyridine precursors. For instance, the synthesis of 3-(chloromethyl)pyridine (B1204626) was reported from 3-pyridyl carbinol using thionyl chloride in inert solvents. Another approach involved a four-step synthesis starting from 3-methylpyridine, which included oxidation, esterification, reduction, and finally chlorination. These multi-step procedures, while often providing better control and higher yields, highlighted the need for more direct and efficient synthetic routes.

Modern and Optimized Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient, selective, and scalable methods for the synthesis of 3,4-bis(chloromethyl)pyridine. These modern approaches can be categorized into several key strategies.

Regioselective Functionalization of Pyridine Ring Systems

The regioselective functionalization of the pyridine ring is crucial for the synthesis of specifically substituted derivatives like this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often direct substitution to specific positions. However, achieving 3,4-disubstitution can be challenging.

One strategy involves the use of directing groups to control the position of incoming substituents. For example, a patent describes a method that utilizes the positioning effect of existing substitutional groups to carry out chloromethylation. google.com This involves a Friedel-Crafts acylation reaction on a pyridine derivative, followed by reduction and chlorination to yield the desired chloromethylated product. google.com

Conversion from Pyridine-3,4-dicarbinols or Related Precursors

A common and effective strategy for synthesizing this compound involves the conversion of a pre-functionalized precursor, such as pyridine-3,4-dimethanol (also known as 3,4-pyridinedicarbinol). This diol can be prepared from the corresponding pyridine-3,4-dicarboxylic acid or its esters through reduction.

The crucial step is the conversion of the hydroxyl groups of the diol to chloromethyl groups. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). For instance, the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) involves the reaction of 6-chloro-pyridine-3-methanol with thionyl chloride. prepchem.com A similar principle applies to the synthesis of this compound from pyridine-3,4-dimethanol. The reaction mechanism involves the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion.

A detailed synthetic route starting from 2,3-dimethylpyridine has been reported for a related compound. google.com This multi-step process involves oxidation to the N-oxide, nitration, replacement, alcoholization, and finally chloromethylation. google.com Such multi-step syntheses, while complex, allow for precise control over the final structure.

Direct Side-Chain Chlorination Methodologies

Direct chlorination of the methyl groups of a lutidine (dimethylpyridine) precursor, specifically 3,4-lutidine, presents a more direct route to this compound. However, controlling the degree of chlorination and avoiding ring chlorination can be challenging.

While less common for producing bis(chloromethyl)pyridines due to regioselectivity issues, gas-phase chlorination over a catalyst like iron(III) chloride-coated silica (B1680970) has been explored for other pyridine derivatives. Another approach is Friedel-Crafts chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst, though this method often suffers from low yields and the formation of multiple chlorinated products.

More advanced methods for chlorination have been developed for similar structures. For instance, the use of trichloroisocyanuric acid has been reported for the chlorination of a penultimate intermediate in the synthesis of a complex pyridine derivative. orientjchem.org This suggests the potential for employing modern chlorinating agents to achieve more selective side-chain chlorination of 3,4-lutidine.

Innovations in Reagent Selection and Reaction Conditions for Scalability

For any synthetic route to be industrially viable, scalability is a key consideration. This requires the use of cost-effective, safe, and efficient reagents and reaction conditions.

In the context of converting diols to dichlorides, the choice of chlorinating agent and reaction conditions is critical. While thionyl chloride is widely used, optimizing the temperature, solvent, and the use of a base can significantly improve yields and purity. For example, in the synthesis of 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride, the reaction is carried out at room temperature with a specific molar ratio of the diol to thionyl chloride to achieve a high yield.

The use of catalysts can also enhance scalability. A patent for synthesizing chloromethylpyridine derivatives highlights a method that is suitable for large-scale industrial production due to its few reaction steps, low cost, and high purity and yield. google.com The process involves a catalyzed Friedel-Crafts acylation, followed by reduction and chlorination. google.com

The table below summarizes key reagents and conditions for the chlorination step from a diol precursor, which is a common method applicable to the synthesis of this compound.

| Reagent | Catalyst/Co-reagent | Solvent | Temperature | Yield | Reference |

| Thionyl chloride (SOCl₂) | Pyridine | None (neat) | Reflux | 65.5% (for 2-chloro-5-(chloromethyl)pyridine) | prepchem.com |

| Thionyl chloride (SOCl₂) | None | Not specified | Room Temperature | 80% (for 2,6-bis(chloromethyl)pyridine) |

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

For the synthesis of chloromethylated pyridines, green approaches could include:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For example, a catalytic amount of RuCl₃ has been used for the N-oxidation of 2,3-lutidine (B1584814) in the presence of oxygen, which is an environmentally benign oxidant. orientjchem.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can save time, reduce solvent usage, and minimize waste. A one-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide has been reported using aqueous reagents. orientjchem.org

Safer Reagents: Replacing hazardous reagents with safer alternatives is a key aspect of green chemistry. For instance, the use of trichloroisocyanuric acid as a chlorinating agent can be an alternative to the more hazardous thionyl chloride or chlorine gas. orientjchem.org

Solvent Selection: Choosing environmentally friendly solvents or minimizing solvent use is crucial. Water is an ideal green solvent, and its use in the initial steps of some pyridine syntheses has been demonstrated. nih.gov

The assessment of the "greenness" of a synthetic route can be quantified using metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor (which measures the amount of waste produced). A study on a modified synthesis of a chloromethylpyridine derivative calculated these metrics and found that certain steps had a very low E-factor, indicating less waste generation. orientjchem.org These principles and metrics can be applied to the development of more sustainable synthetic routes for this compound.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3,4 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Centers

The primary mode of reactivity for 3,4-Bis(chloromethyl)pyridine involves the displacement of the chloride ions by nucleophiles. The two chloromethyl groups can react either sequentially or simultaneously, depending on the reaction conditions and the stoichiometry of the nucleophile, allowing for the synthesis of both mono- and di-substituted products.

Nucleophilic substitution reactions at the primary carbon centers of the chloromethyl groups predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to a single transition state and inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. libretexts.orglibretexts.org

The kinetics of these reactions are second-order, being dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. libretexts.org The rate of substitution is significantly influenced by steric hindrance. The pyridine (B92270) ring and the adjacent chloromethyl group create a sterically crowded environment analogous to a neopentyl system, which is known to slow the rate of SN2 reactions. Consequently, the reaction rates can be sensitive to the steric bulk of the nucleophile. The polarity of the solvent also plays a crucial role, with polar aprotic solvents like DMF or DMSO generally accelerating SN2 reactions.

While the carbon atoms of the chloromethyl groups in the starting material are prochiral, the SN2 reaction with a chiral nucleophile or subsequent differing substitutions can lead to the formation of chiral centers and the generation of diastereomeric products. The stereospecific nature of the SN2 reaction, proceeding with complete inversion, allows for predictable stereochemical outcomes if a chiral starting material were used. libretexts.orgnih.gov

The electrophilic nature of the chloromethyl carbons makes this compound a valuable precursor for introducing nitrogen, oxygen, and sulfur functionalities through nucleophilic substitution.

Aminated Derivatives: Reaction with primary or secondary amines, as well as ammonia, provides access to the corresponding amino-substituted pyridines. These reactions are typically performed in a suitable solvent, often with a base to neutralize the HCl formed. The synthesis of macrocyclic compounds containing diazacrown ether moieties has been achieved through the reaction of bis(chloromethyl)pyridines with the appropriate diamines. mdpi.com For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with diaza-15-crown-5 proceeds in high yield in boiling acetonitrile (B52724) with K₂CO₃ as the base. mdpi.com A facile synthesis of amide derivatives can also be achieved through the nucleophilic displacement of a chloromethyl group with an amine. researchgate.net

Alkoxylated Derivatives: Alkoxylated derivatives are synthesized by the reaction of this compound with alkoxides or phenoxides, a classic example of the Williamson ether synthesis. thieme-connect.de These reactions are typically carried out by treating an alcohol with a strong base to form the corresponding alkoxide, which then displaces the chloride ion.

Thiolated Derivatives: Thiolated analogues are accessible through reaction with various sulfur nucleophiles. For example, thiourea (B124793) can be used to produce thiol-functionalized derivatives. The reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with sulfur nucleophiles like 2-mercapto-5-methylthio-1,3,4-thiadiazole in DMF with triethylamine (B128534) as a base yields the corresponding bis(thiadiazolylmethyl)pyridine. mdpi.com

The following table summarizes representative nucleophilic substitution reactions on bis(chloromethyl)pyridine systems.

| Derivative Type | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Aminated | Diaza-15-crown-5 | N,N'-bis(pyridylmethyl)diazacrown ether | K₂CO₃, MeCN, reflux | mdpi.com |

| Aminated | Methyl amine | Methyl- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylmethyl-amine | Nucleophilic displacement | researchgate.net |

| Alkoxylated | Alkoxides (RO⁻) | Bis(alkoxymethyl)pyridine | Alcohol, Base (e.g., NaH) | thieme-connect.de |

| Thiolated | 2-Mercapto-5-methylthio-1,3,4-thiadiazole | Bis[(5-methylthio-1,3,4-thiadiazol-2-ylthio)methyl]pyridine | Et₃N, DMF, 90 °C | mdpi.com |

| Azido | Sodium azide (B81097) (NaN₃) | Bis(azidomethyl)pyridine | DMF or THF | mdpi.com |

The chloromethyl groups of this compound are effective alkylating agents for the nitrogen atom of other pyridine derivatives in a Menschutkin reaction. researchgate.net This quaternization reaction can be controlled to produce either mono- or bis-pyridinium salts. arkat-usa.org Reaction with one equivalent of a pyridine derivative can yield a mono-quaternary salt, leaving the second chloromethyl group available for further functionalization.

Using two equivalents of a pyridine or a related nitrogen heterocycle leads to the formation of symmetrical bis-pyridinium salts. worktribe.com For example, the reaction of 1,3-bis(bromomethyl)benzene (B165771) with 4-methylpyridine (B42270) yields a bis-pyridinium salt, demonstrating a reaction analogous to that expected for this compound. worktribe.com These reactions are often carried out in a polar solvent like acetonitrile or acetone (B3395972). mdpi.com Intramolecular N-alkylation can also be utilized to create novel spiro bis-pyridinium salts, as has been demonstrated starting from 2-chloromethylpyridine hydrochloride. clockss.org

Synthesis of Aminated, Alkoxylated, and Thiolated Derivatives

Cyclization and Annulation Reactions

Beyond simple substitution, this compound is a key precursor for generating highly reactive intermediates that can undergo cyclization and annulation reactions to build complex polycyclic and heterocyclic systems.

One of the most significant transformations of this compound is its use as a precursor to pyridine o-quinodimethane analogues (specifically, 3,4-dimethylenepyridine). researchgate.net These are highly reactive intermediates that serve as dienes in cycloaddition reactions. A common method for their generation involves a 1,4-reductive elimination of the two chlorine atoms using a reagent such as sodium iodide in a solvent like acetone or DMF. researchgate.net

Due to their high reactivity, these pyridine o-quinodimethanes are generated in situ and immediately "trapped" by a dienophile present in the reaction mixture. This strategy allows for the construction of tetrahydroisoquinoline-type ring systems via a Diels-Alder reaction. researchgate.net The reaction shows notable regioselectivity; for example, cycloaddition with electron-rich dienophiles like dihydrofuran and ethyl vinyl ether is regiospecific, while reaction with electron-deficient dienophiles like methyl acrylate (B77674) is less so. researchgate.net Another generation method involves the thermal extrusion of sulfur dioxide from 1,3-dihydro-2,2-dioxothieno[3,4-c]pyridine precursors, which can be synthesized from the starting bis(chloromethyl)pyridine. researchgate.net

The table below lists various dienophiles used to trap these reactive intermediates.

| Dienophile Class | Specific Example | Resulting Adduct Type | Reference |

|---|---|---|---|

| Electron-Rich Alkenes | Ethyl vinyl ether | Tetrahydroisoquinoline | researchgate.net |

| Electron-Rich Alkenes | Dihydrofuran | Furo-fused tetrahydroisoquinoline | researchgate.net |

| Electron-Deficient Alkenes | Methyl acrylate | Tetrahydroisoquinoline carboxylate | researchgate.net |

| Cyclic Alkenes | N-Phenylmaleimide | Fused polycyclic imide | liverpool.ac.uk |

| Quinones | Benzoquinone | Fused polycyclic quinone | researchgate.net |

If a dienophile is tethered to the pyridine core, the generated o-quinodimethane intermediate can undergo an intramolecular Diels-Alder (IMDA) reaction. researchgate.netresearchgate.net This powerful strategy allows for the rapid assembly of complex, fused polycyclic nitrogen-containing frameworks. The stereochemistry of the newly formed rings is often well-controlled by the geometry of the transition state. This approach has been used to synthesize conformationally restricted analogues of nicotine (B1678760) and anabasine. researchgate.net

Beyond IMDA reactions, this compound and its derivatives can participate in other intramolecular cyclization cascades. For instance, reaction with a binucleophile can lead to the formation of a new fused ring. Annulation with diethyl acetamidomalonate, for example, is a known method for creating fused heterocyclic scaffolds. researchgate.net Another complex pathway involves the condensation with hydroxylamine (B1172632) followed by cyclization to a nitrone intermediate, which then undergoes an intramolecular 1,3-dipolar cycloaddition to yield bridged polycyclic systems containing an isoquinuclidine core. whiterose.ac.uk These varied cyclization strategies highlight the utility of this compound as a versatile building block for constructing diverse polycyclic systems. acs.orgmdpi.com

Generation and Trapping of Pyridine o-Quinodimethane Analogues

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The two electrophilic chloromethyl groups of this compound serve as highly reactive sites for carbon-carbon bond formation through cross-coupling reactions with various organometallic reagents. These transformations are fundamental in synthesizing more complex pyridine derivatives by appending alkyl or aryl substituents. Common methodologies include Negishi, Suzuki, and Grignard-type couplings, which leverage transition-metal catalysts, most notably palladium and nickel complexes.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For pyridine derivatives, benzylzinc halides have been effectively used. For instance, the Negishi coupling of benzylzinc bromide with bromomethylpyridines, catalyzed by a palladium complex, demonstrates a viable route for creating benzyl-substituted pyridines. thieme-connect.de While direct examples with this compound are specific, the reactivity of the chloromethyl groups is analogous to other halomethylpyridines used in such couplings. thieme-connect.de

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which pairs an organoboron compound with an organic halide, is another powerful tool for C-C bond formation. thieme-connect.de The reaction of chloro(methyl) or bromo(methyl) (hetero)arenes with arylboronic acids in the presence of a palladium catalyst is a well-established method. thieme-connect.de For example, 2-chloro-5-(chloromethyl)pyridine has been successfully coupled with phenylboronic acid. thieme-connect.de This indicates that the chloromethyl groups on this compound are suitable electrophilic partners for Suzuki-Miyaura cross-coupling, allowing for the introduction of aryl or heteroaryl groups.

Grignard Reagents: Organomagnesium compounds, or Grignard reagents, are highly nucleophilic and react with electrophiles like the chloromethyl groups to form new C-C bonds. uni-muenchen.de Direct arylation and alkylation of the pyridine ring can be achieved using these reagents, sometimes in conjunction with a Lewis acid like BF₃ to activate the pyridine. uni-muenchen.de More relevant to this compound, the chloromethyl groups themselves are prime targets for nucleophilic attack by Grignard reagents, leading to substitution and chain extension. For example, the reaction of arylmagnesium reagents with functionalized pyridines can proceed smoothly to yield polyfunctional products. uni-muenchen.de

The general scheme for these reactions involves the formation of a new carbon-carbon bond at the site of the chloromethyl groups, as depicted in the table below.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Product Type |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium (e.g., Pd(PPh₃)₄) | 3,4-Bis(alkyl/aryl-methyl)pyridine |

| Suzuki-Miyaura Coupling | Organoboron (R-B(OH)₂) | Palladium (e.g., PdCl₂(dppf)) | 3,4-Bis(aryl/vinyl-methyl)pyridine |

| Grignard Reaction | Organomagnesium (R-MgX) | None required (or transition metal) | 3,4-Bis(alkyl/aryl-methyl)pyridine |

This table presents generalized reaction data based on established cross-coupling methodologies for related compounds.

Electrophilic Reactions on the Pyridine Ring System (where applicable)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution (EAS) on the pyridine nucleus significantly more difficult compared to benzene. chemicalbook.comquora.com The nitrogen atom acts as a Lewis base, readily reacting with electrophiles or the Lewis acid catalysts typically used in EAS reactions, which forms a positively charged pyridinium (B92312) species and further deactivates the ring. rsc.orguiowa.edu

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, as the cationic intermediates (sigma complexes) formed by attack at these positions are more stable than those formed from attack at the 2-, 4-, or 6-positions. chemicalbook.comquora.combhu.ac.in Attack at the 2- or 4-position would place a positive charge on the already electronegative nitrogen atom in one of the resonance structures, which is highly unfavorable. bhu.ac.in

For this compound, the pyridine ring is already substituted at the 3- and 4-positions. The remaining open positions for potential electrophilic attack are C-2, C-5, and C-6. The two chloromethyl groups are weakly deactivating via an inductive effect. Considering the strong deactivating nature of the pyridine nitrogen, any further electrophilic substitution on the ring would require harsh reaction conditions. quora.com

Key Electrophilic Aromatic Substitution Reactions:

Nitration: This reaction typically requires a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com For pyridine, these conditions lead to extensive protonation of the ring nitrogen, making the reaction extremely slow. rsc.org The nitration of pyridine-N-oxide is more feasible as the N-oxide group is activating and directs electrophiles to the 4-position. chemicalbook.com

Sulfonation: Sulfonation with fuming sulfuric acid is also challenging and requires high temperatures. rahacollege.co.in

Halogenation: Direct halogenation of pyridine is difficult but can be achieved at high temperatures. chemicalbook.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful with pyridine. uiowa.edu The nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring more than the intended acyl or alkyl halide can activate it. rahacollege.co.in

Given these limitations, electrophilic aromatic substitution directly on the pyridine ring of this compound is not a common transformation pathway. Synthetic strategies typically focus on the reactivity of the chloromethyl groups or on building the substituted pyridine ring from acyclic precursors.

Pathways for Polymerization and Oligomerization

The bifunctional nature of this compound, possessing two reactive chloromethyl groups, makes it a valuable monomer for the synthesis of polymers and oligomers. Its structure can be incorporated into polymer backbones or used to create functional side chains.

Polyarylene Vinylene Synthesis: One of the primary polymerization pathways for bis(chloromethyl)arene monomers is the Gilch route, which produces poly(arylene vinylene)s (PAVs). researchgate.net In this process, treatment of this compound with a strong, non-nucleophilic base (such as potassium tert-butoxide) leads to a 1,6-dehydrochlorination reaction. This elimination generates a highly reactive intermediate, a xylylene derivative, which then spontaneously undergoes 1,6-polymerization to form the corresponding poly(pyridine vinylene). researchgate.net The resulting polymer features alternating pyridine and vinylene units in its backbone and possesses interesting electronic and optical properties.

Formation of Oligomeric Ligands and Metal-Organic Frameworks (MOFs): The chloromethyl groups are excellent electrophilic sites for substitution reactions, allowing this compound to act as a building block for larger, functional molecules. It can be used to synthesize oligomeric ligands containing multiple pyridine units. rsc.org These oligomeric ligands, featuring tethered pyridine groups, can then be reacted with metal ions to generate complex coordination polymers or metal-organic frameworks (MOFs). rsc.org The pyridine nitrogen atoms and other potential donor sites on the ligand structure coordinate to the metal centers, creating extended, often porous, structures.

Oligomerization via Catalytic Processes: While not a direct polymerization of the monomer itself, this compound can be used as a precursor to synthesize ligands for transition-metal catalyzed olefin oligomerization. mdpi.com For example, iminopyridine ligands are widely used in nickel and palladium complexes for ethylene (B1197577) oligomerization. mdpi.comresearchgate.net The chloromethyl groups can be converted to amines or other functionalities to build the desired multidentate ligand scaffold. In some photocatalytic reactions involving pyridyl radicals and alkenes, the formation of oligomeric byproducts, where multiple olefin units are added to the pyridine, has also been observed. nih.gov

| Polymerization/Oligomerization Type | Initiator/Method | Intermediate | Resulting Structure |

| Gilch Polymerization | Strong Base (e.g., KOtBu) | Xylylene derivative | Poly(pyridinyl vinylene) |

| Ligand Synthesis for MOFs | Nucleophilic substitution | Oligomeric ligand | Metal-Organic Framework (MOF) |

| Ligand Synthesis for Catalysis | Functional group transformation | Iminopyridine or other ligand | Not applicable (used to make catalysts) |

This table summarizes the main pathways where this compound can be involved in polymerization or oligomerization processes.

Derivatization and Design of Novel Compounds Utilizing the 3,4 Bis Chloromethyl Pyridine Scaffold

Synthesis of Complex Functionalized Pyridine (B92270) Derivatives

The bifunctional nature of 3,4-bis(chloromethyl)pyridine makes it an ideal starting material for the synthesis of intricate pyridine derivatives. The two chloromethyl groups provide reactive sites for the introduction of a wide range of functional groups and for the construction of more elaborate molecular frameworks.

Formation of Advanced Heterocyclic Architectures

The reactivity of the chloromethyl groups in this compound facilitates the construction of fused and complex heterocyclic systems. Through nucleophilic substitution reactions, this scaffold can be cyclized with various binucleophiles to afford novel ring systems. For instance, reaction with tosylamine followed by catalytic reduction has been employed to synthesize the saturated (S,S)-2,8-diazabicyclo[4.3.0]nonane, a key intermediate in the synthesis of some pharmaceutical compounds. beilstein-journals.org This approach highlights the utility of this compound in creating bicyclic structures.

Furthermore, the strategic use of related bis(chloromethyl)pyridine isomers has led to the formation of other advanced heterocyclic structures. For example, 2,6-bis(chloromethyl)pyridine (B1207206) is a precursor for thieno[3,4-b]pyridine and thieno[3,4-c]pyridine. evitachem.com The development of multicomponent reactions has also enabled the synthesis of complex fused systems like pyrazolo[3,4-b]pyridines from various starting materials, showcasing the broader importance of the pyridine scaffold in generating structural diversity. acs.orgmdpi.com

| Precursor | Reactant/Process | Resulting Heterocyclic Architecture | Reference |

|---|---|---|---|

| 2,3-bis-chloromethylpyridine | Tosylamine, followed by catalytic reduction | (S,S)-2,8-diazabicyclo[4.3.0]nonane | beilstein-journals.org |

| 2,6-bis(chloromethyl)pyridine | - | Thieno[3,4-b]pyridine and thieno[3,4-c]pyridine | evitachem.com |

Construction of Macrocyclic and Supramolecular Systems

The precisely positioned reactive sites on this compound and its isomers make them excellent building blocks for the synthesis of macrocycles and supramolecular assemblies. The reaction of bis(chloromethyl)pyridines with complementary difunctional molecules under high-dilution conditions can lead to the formation of large ring structures.

For example, 2,6-bis(chloromethyl)pyridine has been utilized in the synthesis of pyridinophane disulfites. researchgate.net The conformational flexibility of the chloromethyl arms makes isomers like 2,6-bis(chloromethyl)pyridine suitable for generating macrocycles. ottokemi.com These macrocyclic structures can act as hosts for smaller guest molecules, a key feature in supramolecular chemistry. The synthesis of macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif has been achieved, and these macrocycles have shown the ability to form nanotube structures in the solid state. rsc.org

| Precursor | Resulting System | Key Feature | Reference |

|---|---|---|---|

| 2,6-Bis(chloromethyl)pyridine | Pyridinophane disulfite | Macrocyclic structure | researchgate.net |

| Bis(1,2,3-triazolyl)pyridine diazide precursor | Macrocycle with btp motifs | Forms nanotube structures | rsc.org |

Role as a Building Block in Multistep Organic Synthesis

Beyond the direct formation of complex rings and macrocycles, this compound and its isomers serve as crucial intermediates in multi-step synthetic sequences, enabling the assembly of sophisticated molecular targets.

Precursors for Advanced Ligand Design in Coordination Chemistry

The pyridine nitrogen and the functional groups introduced via the chloromethyl positions make derivatives of this compound excellent ligands for coordination chemistry. These ligands can chelate to metal ions, forming stable complexes with diverse geometries and properties.

For instance, 2,6-bis(chloromethyl)pyridine has been used to synthesize polydentate aza/sulfur ligands by reaction with mercapto-thiadiazole derivatives. mdpi.com These ligands are designed to complex with metal cations like Ru, Os, and Ir. Similarly, bis(phosphinomethyl)pyridine N,P,P'-trioxides have been prepared from 2,6-bis(chloromethyl)pyridine for coordination with lanthanide ions. acs.org The synthesis of ruthenium(II) α-diimine complexes with 4,4'-bis(chloromethyl)-2,2'-bipyridine ligands has also been reported, highlighting the utility of these precursors in creating functional metal complexes. acs.org

| Precursor | Ligand Type | Target Metal Ions | Reference |

|---|---|---|---|

| 2,6-bis(chloromethyl)pyridine | Polydentate aza/sulfur ligands | Ru, Os, Ir | mdpi.com |

| 2,6-bis(chloromethyl)pyridine | Bis(phosphinomethyl)pyridine N,P,P'-trioxides | Lanthanide ions | acs.org |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Ruthenium(II) α-diimine complexes | Ruthenium(II) | acs.org |

Synthetic Intermediates for Bioactive Molecule Scaffolds (excluding clinical or pharmacological efficacy data)

The pyridine ring is a common motif in many biologically active molecules. beilstein-journals.org Consequently, this compound and its derivatives are valuable intermediates in the synthesis of scaffolds for new bioactive compounds. The ability to introduce various functionalities allows for the systematic exploration of structure-activity relationships.

The use of 2,3-bis-chloromethylpyridine to synthesize the (S,S)-2,8-diazabicyclo[4.3.0]nonane core demonstrates its role in building scaffolds for potential pharmaceutical agents. beilstein-journals.org The pyridine scaffold is prevalent in numerous drugs, and synthetic routes often rely on functionalized pyridine precursors. beilstein-journals.org The versatility of bis(chloromethyl)pyridines allows for their incorporation into a wide range of molecular architectures, making them key starting materials in the discovery of new molecules with potential biological relevance. researchgate.netmdpi.com For example, the synthesis of pyrazolo[3,4-b]pyridines, which are known to be part of bioactive compounds, can be achieved through various synthetic strategies involving pyridine precursors. mdpi.com

| Precursor | Bioactive Scaffold Component | Significance | Reference |

|---|---|---|---|

| 2,3-bis-chloromethylpyridine | (S,S)-2,8-diazabicyclo[4.3.0]nonane | Core structure in potential pharmaceuticals | beilstein-journals.org |

| Functionalized Pyridines | Various drug scaffolds | Common motif in bioactive molecules | beilstein-journals.org |

| Pyridine precursors | Pyrazolo[3,4-b]pyridines | Scaffold with known biological importance | mdpi.com |

Applications in Advanced Materials Science and Catalysis Research

Polymer Chemistry and Functional Materials Development

The bifunctional nature of bis(chloromethyl)pyridines, with two reactive chloromethyl groups, theoretically positions them as ideal candidates for use as monomers and cross-linking agents in polymer synthesis. These reactive sites can readily undergo nucleophilic substitution reactions, enabling the formation of long-chain polymers or the creation of networked, cross-linked materials.

Use as Cross-linking Agents and Monomers

In the broader family of chloromethylated aromatic compounds, molecules with similar structures are well-documented as effective cross-linking agents. For instance, compounds like p,p'-bis(chloromethyl)azobenzene have been employed to create cross-linked polymer films. researchgate.net The fundamental reaction involves the two chloromethyl groups reacting with suitable sites on polymer chains, forming stable covalent bonds that link the chains together. This process enhances the thermal and mechanical stability of the resulting polymer.

Hypercrosslinked polymers (HCPs) are often synthesized using external cross-linkers that are structurally analogous to bis(chloromethyl)pyridines. jst.go.jp These cross-linkers react with aromatic monomers in the presence of a catalyst to build a rigid, porous network. While this general principle is well-established, specific examples detailing the use of 3,4-Bis(chloromethyl)pyridine for this purpose are not readily found in published research. Similarly, its role as a primary monomer in polymerization reactions remains largely undocumented.

Precursors for Porous Organic Frameworks and Networks

Porous organic polymers (POPs) and other frameworks, such as hypercrosslinked polymers (HCPs), are a class of materials characterized by their high surface area and porous structures. The synthesis of these materials often relies on the use of rigid building blocks that can be stitched together to form a robust, porous architecture. Bis(chloromethyl) aromatic compounds are frequently used as precursors in these syntheses. sigmaaldrich.comrsc.org For example, 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) is a common monomer used to create HCPs through Friedel-Crafts alkylation reactions. google.com

Recently, the development of pyridine-based ionic porous organic polymers has been reported, utilizing 4,4'-bis(chloromethyl)biphenyl as a cross-linker to react with a pyridine-containing monomer. unimi.it This demonstrates the utility of the pyridine (B92270) moiety within porous polymer structures. However, direct evidence of This compound serving as a precursor for such porous organic frameworks is conspicuously absent from the scientific literature.

Coordination Chemistry and Catalytic Applications

The pyridine nitrogen atom in conjunction with side arms capable of binding to metal ions makes pyridine derivatives exceptional ligands in coordination chemistry. The resulting metal complexes can exhibit a wide range of catalytic activities.

Synthesis of Pyridine-Based Multidentate Ligands

The synthesis of multidentate ligands, which can form multiple bonds with a central metal ion, is a key area of research. The 2,6-bis(chloromethyl)pyridine (B1207206) isomer is a widely used precursor for creating "pincer" type ligands, where the two chloromethyl groups are substituted with donor groups (e.g., phosphines, amines, or thiols) that can coordinate to a metal along with the pyridine nitrogen. mdpi.com These ligands are synthesized through nucleophilic substitution reactions where the chlorine atoms are displaced by the desired coordinating groups.

While these synthetic strategies are well-established for the 2,6-isomer, there is a lack of reported syntheses for multidentate ligands starting from This compound . The different substitution pattern of the 3,4-isomer would lead to ligands with distinct coordination geometries and potentially different chemical properties compared to the well-studied pincer ligands from the 2,6-isomer.

Exploration of Metal-Ligand Complexation and Structural Characterization of Complexes

The study of how ligands bind to metal ions and the characterization of the resulting complexes are fundamental to understanding their potential applications. A vast body of research exists on the metal complexes of ligands derived from 2,6-bis(chloromethyl)pyridine. researchgate.net X-ray crystallography and various spectroscopic techniques are used to determine the precise structure and electronic properties of these complexes. researchgate.net

Given the absence of synthesized multidentate ligands from This compound in the literature, there is a corresponding lack of information on their metal-ligand complexation behavior and the structural characteristics of any such potential complexes.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyridine-based ligands are workhorses in both homogeneous and heterogeneous catalysis. Pincer complexes from 2,6-bis(chloromethyl)pyridine derivatives have shown activity in a variety of catalytic transformations. The ability to tune the electronic and steric properties of the ligand allows for the optimization of the catalyst for specific reactions.

The development of heterogeneous catalysts, where the catalytic complex is supported on a solid material, is of great interest for industrial applications due to the ease of catalyst separation and recycling. Pyridine-based ligands can be immobilized on supports for this purpose.

Due to the previously mentioned gaps in the literature regarding the synthesis of ligands and metal complexes from This compound , there are no reported studies on their application in either homogeneous or heterogeneous catalysis. The potential catalytic activity of complexes derived from this specific isomer remains an open area for future investigation.

Development of Chemical Probes and Sensory Systems (synthetic aspects)

The compound this compound, while not extensively documented in the synthesis of chemical probes and sensory systems, possesses a structural motif that is analogous to its isomers, such as 2,6-bis(chloromethyl)pyridine, which have been successfully employed in this field. The two reactive chloromethyl groups on the pyridine ring provide ideal handles for the construction of complex molecular architectures, including macrocycles and chelating ligands, which are fundamental components of chemical sensors. The synthetic strategies outlined below, primarily based on research involving the 2,6- and 2,3-isomers, can be considered as potential pathways for the utilization of this compound in the development of novel sensory systems.

The core principle behind using bis(chloromethyl)pyridine derivatives in sensor design is the facile nucleophilic substitution of the chloride ions. This allows for the covalent attachment of fluorophores, chromophores, or other signaling units to the pyridine scaffold, which can act as a recognition site for specific analytes.

A notable application of these pyridine-based building blocks is in the creation of fluorescent chemosensors. For instance, 2,6-Bis(chloromethyl)pyridine has been utilized in the synthesis of a highly selective and sensitive fluorescent chemosensor for mercury (Hg²⁺) ions. nih.govsigmaaldrich.com This is achieved by reacting it with two equivalents of a fluorophore containing a nucleophilic group, such as an amine. The resulting molecule consists of a central pyridine-based receptor unit flanked by two signaling fluorophore units. nih.gov The conformational flexibility of the molecule allows it to adopt a specific arrangement upon binding to the target metal ion, leading to a detectable change in its fluorescence properties. sigmaaldrich.comottokemi.comchemicalbook.comscientificlabs.co.uk

The synthesis of such chemosensors typically involves a one-step or two-step process. In a common approach, 2,6-bis(chloromethyl)pyridine is reacted with an aminonaphthalimide derivative in the presence of a base to yield the final sensor molecule. nih.gov

Table 1: Synthesis of a Fluorescent Chemosensor for Hg²⁺ using 2,6-Bis(chloromethyl)pyridine

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| 2,6-Bis(chloromethyl)pyridine | N-[2-(2-hydroxyethoxy)ethyl]-4-piperazino-1,8-naphthalimide | A fluorescent chemosensor with two aminonaphthalimide fluorophores | Selective and sensitive detection of Hg²⁺ in aqueous solution | nih.gov |

Furthermore, the versatility of bis(chloromethyl)pyridine derivatives extends to the synthesis of macrocyclic compounds. sigmaaldrich.comottokemi.comchemicalbook.comscientificlabs.co.uk These cyclic structures can exhibit enhanced selectivity and binding affinity for specific guest molecules or ions due to the chelate effect and preorganization of the binding sites. The synthesis of these macrocycles often involves the reaction of the bis(chloromethyl)pyridine with a di-nucleophile, such as a diamine or a dithiol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For example, 2,6-bis(chloromethyl)pyridine has been used as a key building block to construct pyridinophane macrocycles. These structures can encapsulate metal ions or small organic molecules, and their photophysical properties can be modulated by guest binding, making them suitable for sensing applications.

Table 2: Representative Synthetic Reactions for Sensor Precursors

| Starting Material | Reagent(s) | Product | Potential Application | Reference |

| 2,6-Lutidine | N-Bromosuccinimide (NBS), AIBN | 2,6-Bis(bromomethyl)pyridine | Precursor for macrocycle and ligand synthesis | nih.gov |

| 2,6-Dimethylpyridine N-oxide | Sulfuric acid, Nitric acid, then PCl₃ | 2,6-Dimethyl-4-nitropyridine | Intermediate for functionalized pyridine ligands | nih.gov |

| 2,3-Pyridinedimethanol | Thionyl chloride | 2,3-Bis(chloromethyl)pyridine | Building block for chelating ligands |

The development of chemical probes often requires the incorporation of specific functionalities to tune the sensor's properties, such as solubility, selectivity, and sensitivity. The reactivity of the chloromethyl groups allows for the introduction of a wide range of functional groups through reaction with various nucleophiles.

Table 3: Nucleophilic Substitution Reactions of Bis(chloromethyl)pyridines

| Nucleophile | Resulting Functional Group | Significance in Sensor Design |

| Amines (primary, secondary) | Aminomethyl | Introduction of binding sites, attachment of fluorophores |

| Thiols | Thioether | Soft donor for heavy metal ion binding |

| Alcohols/Phenols | Ether | Modification of solubility and electronic properties |

| Carboxylates | Ester | Introduction of additional coordination sites |

| Azides | Azidomethyl | Precursor for "click" chemistry modifications |

While the direct application of this compound in the synthesis of chemical probes and sensory systems is not yet widely reported, the successful use of its isomers demonstrates the significant potential of this class of compounds. The synthetic methodologies established for the 2,6- and 2,3-isomers provide a solid foundation for future research into the development of novel sensors based on the 3,4-disubstituted pyridine scaffold. The unique geometry of the 3,4-isomer could lead to the formation of ligands and macrocycles with distinct coordination properties and selectivities for different analytes, thereby expanding the scope of pyridine-based chemical sensors.

Structural Characterization and Spectroscopic Analysis Methodologies in the Study of 3,4 Bis Chloromethyl Pyridine and Its Derivatives

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the exact geometry of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into the nature and geometry of intermolecular interactions that govern the solid-state properties of the material. nih.govmdpi.com

Key intermolecular interactions observed in the crystal structures of chloromethylpyridine derivatives include weak, dispersive Cl···Cl contacts and π–π stacking interactions between pyridine (B92270) rings. iucr.orgresearchgate.net In 1,6-Bis(chloromethyl)pyridine, a Cl···Cl contact of 3.4342 (3) Å and a π–π interaction with a centroid-to-centroid distance of 3.7481 (5) Å are observed, which connect the molecules into chains. iucr.orgresearchgate.net Similar interactions, such as C-H···Cl hydrogen bonds and various aryl-aryl interactions, are expected to play a crucial role in the crystal packing of 3,4-Bis(chloromethyl)pyridine and its derivatives. researchgate.net

The data obtained from such an analysis is typically presented in detailed tables. Below is a representative table of crystallographic data for the related isomer, 1,6-Bis(chloromethyl)pyridine. iucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9927 (2) |

| b (Å) | 12.1581 (3) |

| c (Å) | 7.4893 (2) |

| β (°) | 113.535 (1) |

| Volume (ų) | 750.72 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Cl···Cl Contact (Å) | 3.4342 (3) |

| π–π Stacking Distance (Å) | 3.7481 (5) |

Advanced Spectroscopic Techniques for Mechanistic Elucidation of Reactions (e.g., in-situ spectroscopic studies of reaction pathways)

Understanding the reaction pathways of this compound, particularly in nucleophilic substitution reactions where the chloromethyl groups are highly reactive, requires advanced spectroscopic methods capable of monitoring reactions in real-time and identifying transient species.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying reaction mechanisms directly in the reaction vessel. wiley.comnih.gov By acquiring NMR spectra at various time intervals without disturbing the reaction, it is possible to track the disappearance of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. wiley.com For a compound like this compound, ¹H NMR can monitor the chemical shift changes of the methylene (B1212753) (-CH₂Cl) protons and the aromatic protons as substitution occurs. For example, in reactions with phosphine (B1218219) nucleophiles, ³¹P NMR spectroscopy is exceptionally useful for monitoring the formation of phosphonium (B103445) salt products. ed.gov This technique allows for the quantitative analysis of reaction kinetics, helping to determine rate laws and activation parameters that are essential for mechanistic proposals. azom.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is another indispensable technique for mechanistic studies, especially for reactions involving ionic intermediates. uvic.ca ESI-MS can detect and characterize charged species directly from the solution phase, providing molecular weight and fragmentation data that helps in their structural identification. acs.orgmdpi.com In the study of reactions of this compound, ESI-MS could be used to intercept and identify key intermediates, such as cationic species formed during a substitution reaction. acs.org The high sensitivity of MS allows for the detection of even trace amounts of intermediates, offering crucial evidence for proposed reaction pathways that might otherwise be missed. researchgate.net Tandem mass spectrometry (MS/MS) experiments can further provide structural details of these transient species through controlled fragmentation. nih.gov

Together, these advanced spectroscopic methods provide a detailed, time-resolved picture of chemical transformations. For this compound and its derivatives, the application of in-situ NMR and ESI-MS is critical for elucidating the complex pathways of their synthesis and subsequent functionalization, leading to a more profound understanding of their chemical behavior. researchgate.netaip.org

Computational and Theoretical Studies on 3,4 Bis Chloromethyl Pyridine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of pyridine (B92270) derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Methodology: DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. ijcrt.org This approach has been shown to provide results that correlate well with experimental data for related heterocyclic compounds. The electronic properties of molecules are often described using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comdntb.gov.ua

Key Electronic Properties:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity because it requires less energy to undergo electronic transitions. mdpi.comresearchgate.net

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. They are often approximated as IP ≈ -EHOMO and EA ≈ -ELUMO.

Global Reactivity Descriptors: Other properties like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comdntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions and chemical reactions. ijcrt.org

For instance, a computational study on the related molecule 4-chloromethyl pyridine hydrochloride using the B3LYP/6-311++G(d,p) method determined its HOMO-LUMO energy gap and mapped its MEP surface to identify sites for electrophilic and nucleophilic attack. ijcrt.org Similarly, DFT studies on various dihydropyridine (B1217469) derivatives have correlated calculated energy gaps and electrophilicity indices with their observed cytotoxic activities. mdpi.com For 3,4-Bis(chloromethyl)pyridine, the electron-withdrawing chloromethyl groups and the pyridine nitrogen atom are expected to significantly influence the charge distribution and FMO energies, rendering the carbon atoms of the chloromethyl groups and the pyridine ring susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Representative Substituted Pyridine Derivatives (Illustrative Examples)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Dihydropyridine Derivative 3a | B3LYP/6-311++G(d,p) | -6.806 | -2.602 | 4.204 | mdpi.com |

| Dihydropyridine Derivative 3b | B3LYP/6-311++G(d,p) | -6.718 | -2.622 | 4.096 | mdpi.com |

| 4-chloromethyl pyridine hydrochloride | B3LYP/6-311++G(d,p) | - | - | - | ijcrt.org |

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and intermediates. This allows researchers to understand how reactions proceed and why certain products are favored.

For derivatives of this compound, computational studies can elucidate the mechanisms of key reactions, such as nucleophilic substitutions at the chloromethyl groups or reactions involving the pyridine nitrogen. DFT calculations are used to determine the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate. The calculated activation energies (the energy difference between reactants and transition states) reveal the feasibility of a particular pathway. researchgate.netacs.org

A prominent example is the study of nucleophilic aromatic substitution (SNAr) reactions. Computational studies on the halogenation of pyridines have shown that C-halogen bond formation can occur via a stepwise SNAr pathway where phosphine (B1218219) elimination is the rate-determining step. nih.gov Similarly, the mechanism for the addition of fluoroarenes to Mg-Mg bonds was determined to be a concerted SNAr-like pathway using a combined experimental and computational DFT approach. rsc.org

In the context of this compound, such modeling could be used to explore its reaction with various nucleophiles. For example, in the synthesis of pyridinophanes, where bis(chloromethyl)pyridines are key precursors, computational modeling could predict the most favorable cyclization pathways and explain the formation of different isomers. iucr.org A DFT investigation into the catalytic cycle for the bis-silylation of alkynes promoted by palladium complexes successfully mapped out a multi-step mechanism involving oxidative addition and isomerizations, with calculated energy barriers that explained the experimental outcomes. researchgate.net

Table 2: Illustrative Calculated Activation Barriers for a Catalyzed Reaction Pathway

| Reaction Step | System | Method | Calculated Barrier (kcal/mol) | Source |

| Oxidative Addition | Pd(PH3)2 + H3Si-SiH3 | DFT(B3LYP) | - | researchgate.net |

| First C-Si Bond Formation | cis-(SiH3)2Pd(PH3)2 + Acetylene | DFT(B3LYP) | 18.34 | researchgate.net |

| Isomerization Step 1 | Intermediate 1 | DFT(B3LYP) | 16.79 | researchgate.net |

| Isomerization Step 2 | Intermediate 2 | DFT(B3LYP) | 7.17 | researchgate.net |

Note: This table demonstrates the type of data generated in mechanistic studies of related catalytic systems.

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and material properties of a molecule are heavily dependent on its three-dimensional shape (conformation) and how it interacts with its neighbors in the solid state or in solution.

Table 3: Key Intermolecular Contacts in Related Bis(chloromethyl)pyridine Isomers

| Compound | Interaction Type | Distance (Å) | Geometric Feature | Source |

| 1,6-Bis(chloromethyl)pyridine | Cl···Cl | 3.4342 (3) | Connects molecules into a chain | iucr.org |

| 1,6-Bis(chloromethyl)pyridine | π–π stacking | 3.7481 (5) | Centroid–centroid distance | iucr.org |

| 3.3Pyridinophane derivative | C—H···N | 2.429 | Intermolecular hydrogen bond | iucr.org |

| 3.3Pyridinophane derivative | C—H···π | 2.811 | Intermolecular short contact | iucr.org |

Predictive Modeling of Reactivity and Selectivity

A major goal of computational chemistry is to develop models that can accurately predict the reactivity and selectivity of new compounds before they are synthesized. This is often achieved by establishing a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR).

These models use descriptors calculated from the ground-state wavefunctions of molecules to predict experimental outcomes. For halogenated pyridines, which are important in medicinal and agrochemical discovery, predictive models for nucleophilic aromatic substitution (SNAr) are particularly valuable. rsc.org A recently developed multivariate linear regression model successfully predicts SNAr rates for a diverse set of 74 unique electrophiles, including many halogenated heterocycles. rsc.org The model uses simple, computationally-derived descriptors like electron affinity (EA) and molecular electrostatic potentials (ESP) to achieve excellent correlation with experimental reaction rates and accurately predict site selectivity. rsc.orgnih.gov

For this compound, the two chloromethyl groups are distinct, and predictive modeling could be used to determine their relative reactivity towards a given nucleophile. Computational modeling can predict regioselectivity in substitution reactions by calculating the charge distribution to identify preferred sites of attack and analyzing transition states to compare steric barriers. For example, in a study of N-heteroaryl lactams, the computed LUMO energy was used as a successful predictor of reactivity towards thiols, with a strong correlation observed between the calculated activation free energy and the experimental rates. nih.gov Such models could be applied to a series of derivatives of this compound to guide the synthesis of compounds with desired reactivity profiles.

Table 4: Example of a Predictive Model for SNAr Reactivity

| Model Type | Descriptors Used | Correlation (R2) | Mean Absolute Error | Application | Source |

| Multivariate Linear Regression | Electron Affinity (EA), Electrostatic Potential (ESP) | 0.92 | 0.43 kcal mol−1 | Predicting ΔG‡SNAr for 74 halo(hetero)arenes | rsc.org |

| Single-Parameter Correlation | LUMO Energy | - | 0.4 kcal/mol (MUE) | Predicting reactivity of N-heteroaryl lactams with thiols | nih.gov |

Future Perspectives and Emerging Research Directions for 3,4 Bis Chloromethyl Pyridine Chemistry

Integration into Novel Supramolecular Assemblies and Nanomaterials

The rigid and angular geometry of the pyridine (B92270) ring, combined with the reactive chloromethyl arms, makes 3,4-Bis(chloromethyl)pyridine an attractive candidate for the construction of intricate supramolecular architectures and functional nanomaterials. Future research is anticipated to focus on its role as a key linker or node in the self-assembly of complex systems.

The chloromethyl groups are highly susceptible to nucleophilic substitution, allowing for the covalent attachment of a wide array of functional moieties. This reactivity enables the design of ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the pyridine nitrogen can act as a coordination site for metal ions or a hydrogen bond acceptor. mdpi.comambeed.com The resulting porous materials could exhibit tailored properties for applications in gas storage, separation, and catalysis.

Furthermore, the introduction of long alkyl chains or other self-assembling motifs onto the this compound core can lead to the formation of liquid crystals, organogels, and other soft materials. nih.gov The pyridine unit can impart specific electronic and photophysical properties to these materials, making them suitable for sensing and optoelectronic applications.

Exploration of Unconventional Chemical Transformations

While the chemistry of this compound has traditionally been dominated by nucleophilic substitution at the chloromethyl groups, future research is expected to delve into less conventional transformations. A significant area of exploration will be the selective C-H activation of the pyridine ring. nih.govrsc.orgacs.org Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto aromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions. rsc.org The development of catalytic systems that can selectively activate the C-H bonds at specific positions of the this compound ring would open up new avenues for creating highly functionalized and complex pyridine derivatives.

Another promising area is the exploration of radical reactions involving the chloromethyl groups. Photoredox catalysis, for instance, could be employed to generate benzylic radicals from the C-Cl bonds, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. This approach would provide access to a diverse range of structures that are not readily accessible through conventional ionic pathways.

Development of Highly Efficient and Atom-Economical Syntheses

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. york.ac.uk Future research on this compound will likely focus on creating more efficient and atom-economical synthetic routes. bohrium.comrsc.orgbeilstein-journals.org Current methods for the synthesis of chloromethylpyridines often involve multi-step sequences and the use of hazardous reagents like thionyl chloride. mdpi.comresearchgate.net

The principles of atom economy will guide the design of new synthetic pathways, aiming to maximize the incorporation of all atoms from the starting materials into the final product. This includes exploring catalytic cycles that minimize the generation of stoichiometric byproducts.

Potential for Functional Material Design Beyond Current Applications

The unique electronic properties and coordinating ability of the pyridine nucleus, coupled with the versatile reactivity of the chloromethyl groups, suggest that this compound holds significant potential for the design of novel functional materials with applications beyond those currently realized.

In catalysis, ligands synthesized from this compound can be used to create novel transition metal complexes with unique catalytic activities. The rigid backbone of the pyridine can enforce specific coordination geometries around the metal center, influencing its reactivity and selectivity. These catalysts could find applications in a wide range of organic transformations.

常见问题

Q. Yield Influencers :

Q. Table 1: Synthesis Condition Comparison

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| SOCl₂ Chlorination | Toluene | 90 | AlCl₃ | 65–70 |

| PCl₅ Reaction | DCM | 80 | None | 50–55 |

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 4.5–5.0 ppm (chloromethyl protons) and aromatic pyridine protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Peaks at ~40–45 ppm (CH₂Cl groups) and 120–150 ppm (pyridine carbons).

IR Spectroscopy : C-Cl stretches appear at 600–800 cm⁻¹; pyridine ring vibrations at 1600 cm⁻¹.

Mass Spectrometry (MS) : Molecular ion peak at m/z 176 (C₇H₆Cl₂N⁺) with fragments at m/z 141 (loss of Cl) and 106 (loss of CH₂Cl).

Validation : Compare with reference spectra of analogous compounds (e.g., 2,6-Bis(chloromethyl)pyridine ).

Advanced: What are the challenges in designing coordination complexes using this compound, and how do electronic effects influence metal-ligand interactions?

Methodological Answer :

Challenges :

- Steric Hindrance : The 3,4-substitution creates crowded coordination sites, limiting metal access.

- Electronic Effects : Chloromethyl groups are electron-withdrawing, reducing pyridine’s basicity and weakening metal-ligand bonds.

Q. Strategies :

- Use transition metals with high Lewis acidity (e.g., Pt²⁺, Pd²⁺) to enhance binding.

- Modify reaction conditions (e.g., polar solvents like DMF) to stabilize intermediates.

Case Study :

In 2,6-Bis(chloromethyl)pyridine complexes, the nitrogen atom coordinates with Ru(II), forming stable structures . For 3,4-isomers, computational modeling (DFT) predicts lower stability due to steric clashes .

Advanced: How do researchers resolve contradictions in reactivity data between this compound and its structural isomers in nucleophilic substitution reactions?

Methodological Answer :

Contradictions : 3,4-isomers may exhibit slower SN₂ reactivity than 2,6-isomers due to:

Steric Effects : Bulky substituents at adjacent positions hinder nucleophile approach.

Electronic Effects : Electron-withdrawing Cl groups reduce electrophilicity at the methyl carbon.

Q. Resolution Strategies :

- Kinetic Studies : Compare reaction rates under identical conditions (e.g., NaI in acetone).

- Computational Analysis : Use DFT to map transition-state geometries and activation energies.

Q. Table 2: Reactivity Comparison (SN₂ with NaI)

| Isomer | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 2,6-Bis(chloromethyl) | 1.2 × 10⁻³ | 85 |

| 3,4-Bis(chloromethyl) | 4.5 × 10⁻⁴ | 105 |

Methodological: What analytical techniques are most effective for quantifying this compound in complex mixtures?

Q. Methodological Answer :

Gas Chromatography (GC) :

- Column : DB-5MS (30 m × 0.25 mm).

- Detector : FID or MS for sensitivity.

- Sample Prep : Derivatize with trimethylsilyl agents to improve volatility .

HPLC-UV :

- Column : C18 reverse-phase.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 254 nm.

Validation : Spike-and-recovery experiments (90–110% recovery) and calibration curves (R² > 0.995) ensure accuracy .

Advanced: What computational models predict the regioselectivity of this compound in multi-step syntheses?

Methodological Answer :

Models :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

Case Study :

For 2,6-Bis(chloromethyl)pyridine, DFT predicts preferential substitution at the 2-position due to lower steric energy. For 3,4-isomers, MD simulations suggest toluene stabilizes transition states better than polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。